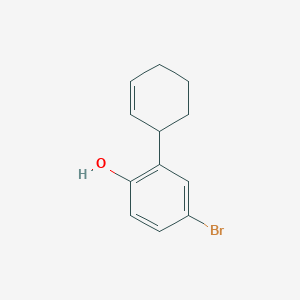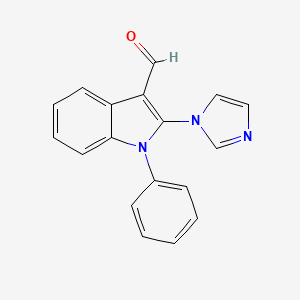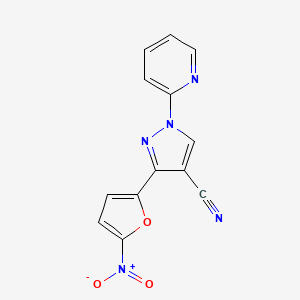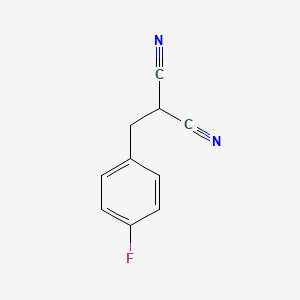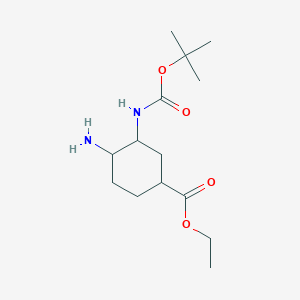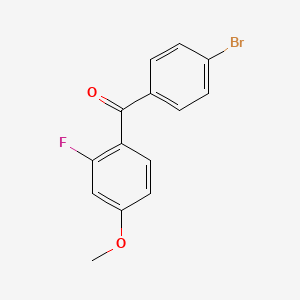![molecular formula C18H20O2 B8649727 Ethyl4-([1,1'-biphenyl]-4-yl)butanoate](/img/structure/B8649727.png)
Ethyl4-([1,1'-biphenyl]-4-yl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl4-([1,1'-biphenyl]-4-yl)butanoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular compound is characterized by its unique structure, which includes a butanoate group attached to a biphenyl moiety. The presence of the biphenyl group imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl4-([1,1'-biphenyl]-4-yl)butanoate typically involves the esterification of 4-(4-phenylphenyl)butanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid and p-toluenesulfonic acid .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and reduce the need for extensive purification steps .
化学反応の分析
Types of Reactions
Ethyl4-([1,1'-biphenyl]-4-yl)butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 4-(4-phenylphenyl)butanoic acid and ethanol.
Transesterification: The ester can react with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used in transesterification reactions.
Major Products Formed
Hydrolysis: 4-(4-phenylphenyl)butanoic acid and ethanol.
Reduction: The corresponding alcohol, 4-(4-phenylphenyl)butanol.
Transesterification: Various esters depending on the alcohol used.
科学的研究の応用
Ethyl4-([1,1'-biphenyl]-4-yl)butanoate has several applications in scientific research:
作用機序
The mechanism of action of Ethyl4-([1,1'-biphenyl]-4-yl)butanoate primarily involves its hydrolysis to release 4-(4-phenylphenyl)butanoic acid and ethanol. The biphenyl moiety can interact with various molecular targets, influencing pathways related to its biological activity . The ester bond is susceptible to nucleophilic attack, leading to its cleavage under appropriate conditions .
類似化合物との比較
Ethyl4-([1,1'-biphenyl]-4-yl)butanoate can be compared to other esters such as:
Ethyl benzoate: Similar in structure but lacks the biphenyl group, resulting in different chemical properties.
Methyl butanoate: A simpler ester with a shorter carbon chain, used primarily in flavor and fragrance applications.
Ethyl acetate: A common ester with a simpler structure, widely used as a solvent.
The uniqueness of this compound lies in its biphenyl group, which imparts distinct chemical and biological properties compared to simpler esters .
特性
分子式 |
C18H20O2 |
|---|---|
分子量 |
268.3 g/mol |
IUPAC名 |
ethyl 4-(4-phenylphenyl)butanoate |
InChI |
InChI=1S/C18H20O2/c1-2-20-18(19)10-6-7-15-11-13-17(14-12-15)16-8-4-3-5-9-16/h3-5,8-9,11-14H,2,6-7,10H2,1H3 |
InChIキー |
QETIJEGIKGOUJT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCCC1=CC=C(C=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Cyclopropyl-7-oxo-4,7-dihydro-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B8649650.png)
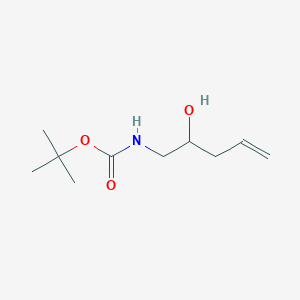
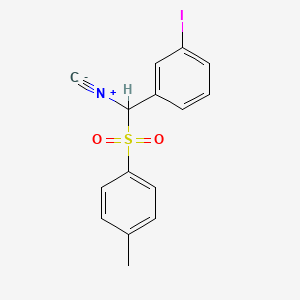
![Methyl 3-{[(benzyloxy)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B8649674.png)
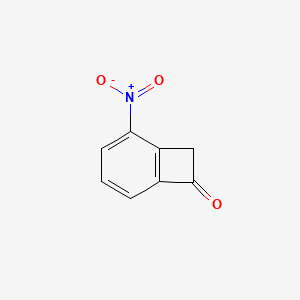
![B-(5-methoxy-1-methyl-1h-pyrrolo[3,2-b]pyridin-6-yl)-boronic acid](/img/structure/B8649693.png)
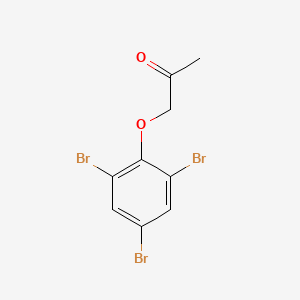
![7-(5-Ethoxypyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B8649709.png)
